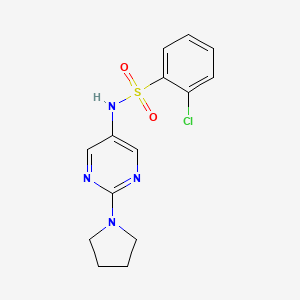

2-chloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

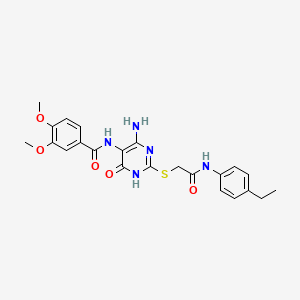

2-chloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide, also known as CPB, is a chemical compound that has been widely researched for its potential therapeutic applications. CPB belongs to the class of sulfonamide drugs, which are known for their antibacterial and diuretic properties. In recent years, CPB has gained attention for its potential use in treating various diseases, including cancer and inflammatory disorders.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds with structural similarities to 2-chloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide have been synthesized and evaluated for their antimicrobial properties. For instance, amino-N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide demonstrated antibacterial and antifungal activities, suggesting potential for the development of new antimicrobial agents (Nunna et al., 2014).

Enzyme Inhibition for Anticancer Applications

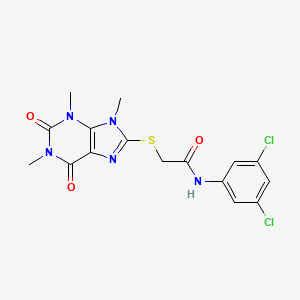

Several benzenesulfonamide derivatives have been designed as inhibitors of human carbonic anhydrases, enzymes implicated in cancer progression. A study on [(2-pyrimidinylthio)acetyl]benzenesulfonamides revealed their binding affinities as inhibitors of carbonic anhydrase isozymes, highlighting their potential as anticancer agents (Matulis et al., 2013).

Antitumor and Antibacterial Agents

Compounds bearing the benzenesulfonamide moiety, including those with thiophene and pyrimidine derivatives, have shown promising results as antitumor and antibacterial agents. Such compounds offer a basis for the development of novel therapeutic agents targeting cancer and bacterial infections (Hafez et al., 2017).

Synthesis and Structural Analysis

The synthesis and structural characterization of benzenesulfonamide derivatives, including those with chlorinated pyrrolidinone groups, have been explored for their potential in drug development. These studies emphasize the importance of molecular structure in determining the biological activity and binding affinity of potential pharmaceutical compounds (Balandis et al., 2020).

Antimicrobial and Anticancer Evaluation

Novel N-(Guanidinyl)benzenesulfonamides with pyrazole, pyrimidine, and pyridine moieties have been synthesized and evaluated for their anticancer activity against human tumor breast cell lines, indicating the versatile applications of these compounds in medical research (Ghorab et al., 2014).

Wirkmechanismus

Target of Action

It is known that pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity . They can act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

It is known that pyrrolidine derivatives interact with their targets, leading to changes in the function of these targets . The interaction can result in the inhibition or modulation of the target, which can lead to changes in cellular processes.

Biochemical Pathways

Given its potential targets, it can be inferred that it may affect pathways related to the function of the vanilloid receptor 1, insulin-like growth factor 1 receptor, and the enzymes it is known to inhibit . These pathways can have downstream effects on various cellular processes, including cell signaling, metabolism, and cell growth.

Result of Action

Given its potential targets and the known effects of similar compounds, it can be inferred that it may have effects on cell signaling, metabolism, and cell growth .

Eigenschaften

IUPAC Name |

2-chloro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O2S/c15-12-5-1-2-6-13(12)22(20,21)18-11-9-16-14(17-10-11)19-7-3-4-8-19/h1-2,5-6,9-10,18H,3-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANSXBBABGIZOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)NS(=O)(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B2435953.png)

![2,4-dinitro-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2435956.png)

![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2435959.png)

![(5S,9S)-9-Hydroxy-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B2435962.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-chlorophenyl)acetamide](/img/structure/B2435969.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]pent-4-enamide](/img/structure/B2435970.png)

![Racemic-(1R,2S)-Ethyl 2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylate](/img/structure/B2435971.png)